molecular formula C17H17ClN2O3S B3013453 2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 731826-81-6

2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Katalognummer: B3013453
CAS-Nummer: 731826-81-6
Molekulargewicht: 364.84
InChI-Schlüssel: AQTIYCHYBRWPPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS: 731826-81-6) is a pyrazoline derivative featuring a 3,4-dimethoxyphenyl group, a thiophen-2-yl substituent, and a chloroacetyl moiety. Its molecular weight is 364.84, with a purity of 95% . The structure combines electron-donating methoxy groups and a sulfur-containing thiophene ring, which may enhance bioavailability and target binding. The chloroacetyl group acts as a reactive site for further functionalization. This compound has been discontinued commercially, likely due to synthesis challenges or optimization efforts .

Eigenschaften

IUPAC Name

2-chloro-1-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-22-14-6-5-11(8-15(14)23-2)13-9-12(16-4-3-7-24-16)19-20(13)17(21)10-18/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTIYCHYBRWPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

It is known that similar compounds interact with their targets, leading to a variety of biological activities. This interaction often results in changes at the molecular level, which can have significant effects on the organism.

Result of Action

It is known that similar compounds have a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level.

Biologische Aktivität

2-Chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS No. 731826-81-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClN2O3S, with a molecular weight of 364.85 g/mol. It features a unique pyrazole scaffold that is crucial for its biological activity. The presence of the thiophene ring and methoxy groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance, research indicated that it exhibited significant cytotoxicity against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cells. The cytotoxicity was assessed using the MTT assay, revealing IC50 values indicative of potent activity:

CompoundCell LineIC50 (μg/mL)
2-Chloro-1-[...]HepG215.32 ± 1.2
2-Chloro-1-[...]HeLa4.26 ± 0.3

These results suggest that the compound may be a promising candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. It is hypothesized that the presence of functional groups such as the thiophene and methoxy moieties facilitates interaction with cellular targets, potentially leading to DNA damage or disruption of critical signaling pathways involved in cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole ring significantly influence the biological activity of the compound. For example, compounds with additional electron-withdrawing groups exhibited enhanced cytotoxicity compared to their counterparts lacking such modifications. This observation underscores the importance of electronic effects in optimizing the pharmacological properties of pyrazole derivatives .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on HepG2 and HeLa Cells : A systematic evaluation demonstrated that derivatives with varying substituents on the pyrazole ring showed differing levels of activity, with some compounds exhibiting IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • In Vivo Studies : Preliminary in vivo studies are warranted to assess the efficacy and safety profile of this compound in animal models, which could provide insights into its potential as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Substituent Variations in Pyrazoline Derivatives

Pyrazoline derivatives often differ in aryl substituents, which critically influence their biological and physicochemical properties. Key analogues include:

Compound ID Substituents (Position 3 and 5) Key Functional Groups Molecular Weight Biological Activity
Target Compound 3-(thiophen-2-yl), 5-(3,4-dimethoxyphenyl) Chloroacetyl, dimethoxy 364.84 Not reported (discontinued)
3r 3-(3,4-dimethylphenyl), 5-(thiophen-2-yl) Methanone, dimethyl 417.47 PI3Kγ inhibition
3s 3-(benzo[d][1,3]dioxol-5-yl) Methanone, dioxolane 433.44 PI3Kγ inhibition
5a 3-(4-methoxyphenyl), 5-(4-chlorophenyl) Chloroacetyl, furan 398.83 Antibacterial (specifics N/A)
4c 3-(3,4-dimethoxyphenyl), 5-(4-chlorophenyl) Thiazole-diazenyl, chloro 554.86 EGFR/HER2 inhibition

Key Observations :

  • Electron-Donating vs. In contrast, nitro (e.g., 3 in ) or chloro (e.g., 4c) substituents are electron-withdrawing, which may increase reactivity or alter binding kinetics.
  • Thiophene vs. Heterocyclic Replacements : The thiophen-2-yl group in the target compound offers sulfur-mediated hydrophobic interactions. Analogues like 3s (dioxolane) or 5a (furan) replace thiophene with oxygen-containing rings, altering solubility and steric bulk.
  • Chloroacetyl Reactivity: The chloroacetyl group in the target compound and 5a enables nucleophilic substitution, a feature absent in methanone-based derivatives (e.g., 3r, 3s).
Enzyme Inhibition
  • The target compound’s dimethoxy and thiophene groups may similarly engage ATP-binding pockets.
  • EGFR/HER2 Inhibition: Thiazole-diazenyl hybrids like 4c (IC₅₀: 0.89 µM for EGFR) demonstrate that bulky substituents (e.g., 4-chlorophenyl) enhance kinase inhibition .
Anticancer and Cytotoxicity
  • Compound 16b : A thiazole-pyrazoline hybrid with 2,4-dichlorophenyl and 4-fluorophenyl groups exhibited superior cytotoxicity (IC₅₀: 2.1 µM against HepG2) compared to cisplatin. The target compound’s chloroacetyl group may confer similar apoptotic effects.
  • 3t : A bromopyridinyl analogue showed anti-proliferative activity in HeLa cells, highlighting the role of halogenated aromatics in cell cycle disruption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Reactant of Route 2
2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.